molecular formula C30H23NO3 B12997648 4-(Benzyloxy)phenyl 2-(p-tolyl)quinoline-4-carboxylate

4-(Benzyloxy)phenyl 2-(p-tolyl)quinoline-4-carboxylate

Cat. No.: B12997648
M. Wt: 445.5 g/mol
InChI Key: YYDMVCFEWVDBRP-UHFFFAOYSA-N
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Description

4-(Benzyloxy)phenyl 2-(p-tolyl)quinoline-4-carboxylate is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)phenyl 2-(p-tolyl)quinoline-4-carboxylate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst . The reaction conditions are generally mild and environmentally benign, making it a preferred method for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solvent-free reactions and recyclable catalysts, are often employed to minimize the environmental impact of industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)phenyl 2-(p-tolyl)quinoline-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may produce quinoline amines.

Scientific Research Applications

4-(Benzyloxy)phenyl 2-(p-tolyl)quinoline-4-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe for biological imaging.

    Medicine: Studied for its potential anti-cancer and anti-microbial properties.

    Industry: Used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)phenyl 2-(p-tolyl)quinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease progression. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A simpler structure with a wide range of applications in medicinal chemistry.

    2-Phenylquinoline: Similar structure but lacks the benzyloxy and p-tolyl groups.

    4-Hydroxyquinoline: Contains a hydroxyl group instead of the benzyloxy group.

Uniqueness

4-(Benzyloxy)phenyl 2-(p-tolyl)quinoline-4-carboxylate is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the benzyloxy and p-tolyl groups enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C30H23NO3

Molecular Weight

445.5 g/mol

IUPAC Name

(4-phenylmethoxyphenyl) 2-(4-methylphenyl)quinoline-4-carboxylate

InChI

InChI=1S/C30H23NO3/c1-21-11-13-23(14-12-21)29-19-27(26-9-5-6-10-28(26)31-29)30(32)34-25-17-15-24(16-18-25)33-20-22-7-3-2-4-8-22/h2-19H,20H2,1H3

InChI Key

YYDMVCFEWVDBRP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)OC4=CC=C(C=C4)OCC5=CC=CC=C5

Origin of Product

United States

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